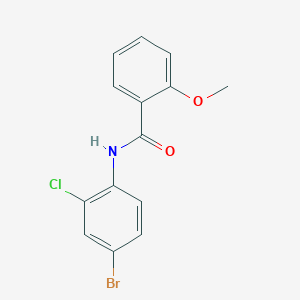

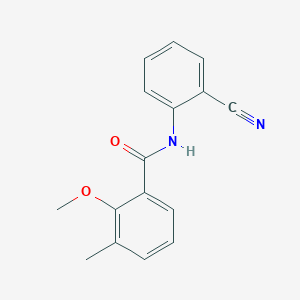

N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide (BCPB) is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BCPB is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a wide range of physiological and pathological processes in the central nervous system (CNS).

Mecanismo De Acción

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide involves its selective binding to the allosteric site of mGluR5, which results in the inhibition of receptor signaling. mGluR5 is a G protein-coupled receptor that is widely expressed in the CNS and is involved in the modulation of synaptic transmission, neuronal excitability, and synaptic plasticity (Niswender and Conn, 2010). The activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-dependent pathway, which results in the release of inositol triphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2). The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) result in the modulation of ion channels and other intracellular targets. The inhibition of mGluR5 signaling by this compound leads to the suppression of these downstream targets and the modulation of synaptic transmission and plasticity.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the activation of mGluR5 by various agonists, including glutamate, quisqualate, and DHPG (Swanson et al., 2005). This compound has also been shown to inhibit the activation of PLC and the subsequent release of IP3 and DAG (Rook et al., 2013). In vivo, this compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models (Ribeiro et al., 2018). This compound has also been shown to improve cognitive function and reduce synaptic plasticity deficits in animal models of neurodegenerative diseases (Wang et al., 2016).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which allows for the specific modulation of mGluR5 signaling without affecting other receptor systems. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous media, which limits its use in some experimental paradigms. This compound also has a relatively short half-life in vivo, which requires frequent dosing in animal studies.

Direcciones Futuras

There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide. One area of research is the investigation of the role of mGluR5 in the pathophysiology of various CNS disorders, including autism spectrum disorders, schizophrenia, and Alzheimer's disease. This compound may have therapeutic potential in these disorders by modulating mGluR5 signaling. Another area of research is the development of more potent and selective mGluR5 antagonists based on the structure of this compound. These compounds may have improved pharmacokinetic properties and therapeutic potential. Finally, the use of this compound in combination with other compounds that target different aspects of CNS function may provide new insights into the complex interactions between different receptor systems in the CNS.

Conclusion

In conclusion, this compound is a potent and selective antagonist of mGluR5 that has been extensively studied for its potential applications in scientific research. This compound has been shown to have beneficial effects in animal models of several CNS disorders and may have therapeutic potential in these disorders. This compound has several advantages for lab experiments but also has some limitations. Further research on this compound and its derivatives may provide new insights into the role of mGluR5 in CNS function and the development of novel therapeutics for CNS disorders.

Métodos De Síntesis

The synthesis of N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide involves a series of chemical reactions starting from 2-methoxybenzoic acid. The detailed procedure has been described in the literature (Wang et al., 2005). Briefly, 2-methoxybenzoic acid is first converted into its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 4-bromo-2-chloroaniline in the presence of a base such as triethylamine to yield the corresponding amide. The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

Aplicaciones Científicas De Investigación

N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide has been widely used in scientific research as a tool compound to investigate the role of mGluR5 in various physiological and pathological processes. The selective antagonism of mGluR5 by this compound has been shown to have beneficial effects in animal models of several CNS disorders, including anxiety, depression, addiction, and neurodegenerative diseases (Swanson et al., 2005; Rook et al., 2013; Ribeiro et al., 2018). This compound has also been used to study the involvement of mGluR5 in synaptic plasticity, learning, and memory (Xu et al., 2009; Wang et al., 2016).

Propiedades

Fórmula molecular |

C14H11BrClNO2 |

|---|---|

Peso molecular |

340.6 g/mol |

Nombre IUPAC |

N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C14H11BrClNO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18) |

Clave InChI |

ATQXIEKZQLMXFF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl |

SMILES canónico |

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

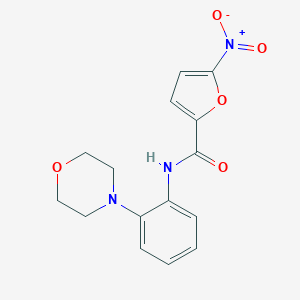

![N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B250675.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250677.png)

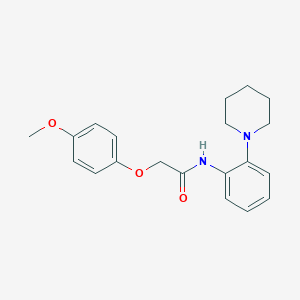

![2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B250680.png)

![Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250684.png)

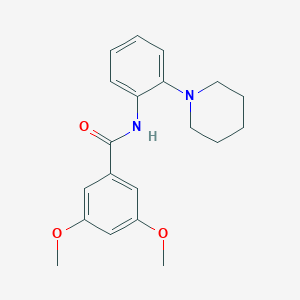

![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250685.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B250688.png)

![N-[3-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxyphenyl]furan-2-carboxamide](/img/structure/B250691.png)

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B250692.png)